molecular formula C18H21N3O4S B2841813 Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896308-86-4

Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2841813
CAS No.: 896308-86-4
M. Wt: 375.44
InChI Key: WTUGMWBTNOIZHZ-UHFFFAOYSA-N
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Description

Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylamino group, a benzamido group, and a thiophene ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the dimethylamino and benzamido groups, and the final carbamate formation. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino and Benzamido Groups: These groups can be introduced through nucleophilic substitution reactions using dimethylamine and benzoyl chloride, respectively.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with methyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino and benzamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • 4,5-Dimethylthiophene-3-carboxylic acid
  • N-(4-(dimethylamino)phenyl)benzamide

Uniqueness

Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is unique due to its combination of functional groups and the presence of the thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

methyl N-[2-[[4-(dimethylamino)benzoyl]amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-10-11(2)26-17(14(10)16(23)20-18(24)25-5)19-15(22)12-6-8-13(9-7-12)21(3)4/h6-9H,1-5H3,(H,19,22)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUGMWBTNOIZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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